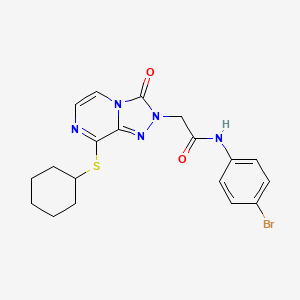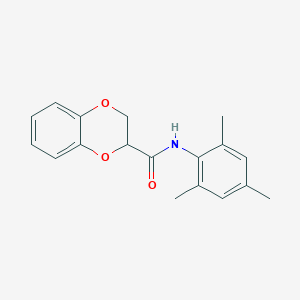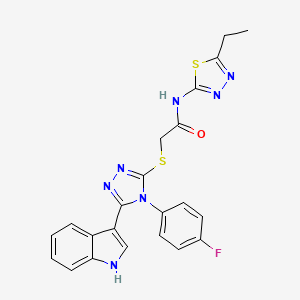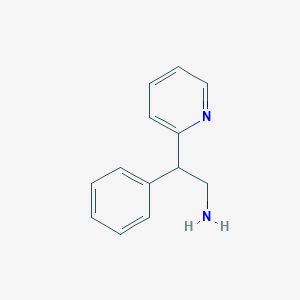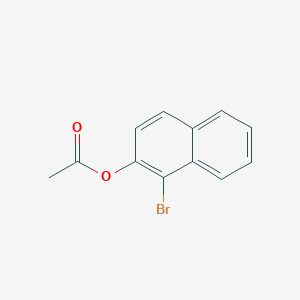
1-Bromonaphthalen-2-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Bromonaphthalen-2-yl acetate is an organic compound that is commonly used in scientific research and industrial applications . It is a white to off-white crystalline powder.
Synthesis Analysis
1-Bromonaphthalen-2-yl acetate can be synthesized by different methods, including the reaction of naphthalene with bromine in the presence of acetic acid or the reaction of 2-naphthol with phosphorus tribromide followed by reaction with acetic anhydride. A new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives containing naphthalen-1-yl, naphthalen-2-yl, 1-bromonaphthalen-2-ylmethyl, benzyl, and anthracene-9-ylmethyl fragments in position 3 of uracil residue was synthesized .Molecular Structure Analysis
The molecular formula of 1-Bromonaphthalen-2-yl acetate is C12H9BrO2 . It has a molecular weight of 265.1 g/mol .Chemical Reactions Analysis
1-Bromonaphthalen-2-yl acetate is commonly used as an intermediate in various chemical reactions, especially in the synthesis of other organic compounds. It is also used in the synthesis of a new series of 1-[ω-(bromophenoxy)alkyl]-uracil derivatives .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Evaluation
Synthesis Techniques : 1-Bromonaphthalen-2-yl acetate has been synthesized using specific processes, such as the refluxing of 4-bromonaphthalen-1-ol with acetic acid in the presence of fused ZnCl2. This synthesis method forms the basis for further chemical reactions and evaluations (Sherekar, Kakade, & Padole, 2021).
Biological Activities : Compounds synthesized from 1-Bromonaphthalen-2-yl acetate have demonstrated significant antimicrobial activities. This highlights its potential use in developing antimicrobial agents (Sherekar, Kakade, & Padole, 2021).
Chemical Properties and Reactions
Kinetic Studies : The kinetics of inclusion of halonaphthalenes with ß-cyclodextrin have been studied, providing insights into the behavior of 1-Bromonaphthalene in certain chemical environments. Such studies are crucial for understanding how these compounds interact in various chemical processes (Turro, Bolt, Kuroda, & Tabushi, 1982).
Reaction Mechanisms : Investigations into the Friedel–Crafts acetylation of 2-bromonaphthalene have provided valuable insights into the reaction mechanisms of related compounds, including 1-Bromonaphthalen-2-yl acetate (Girdler, Gore, & Hoskins, 1966).
Applications in Material Science
Material Studies : Research has been conducted on the use of 1-Bromonaphthalen-2-yl acetate derivatives in material sciences. For example, the study of tetrahydro-β-carboline derivatives, including 2-((1-Bromonaphthalen-2-yl)methyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole, for anticancer and chemopreventive activities offers potential applications in medicinal chemistry and pharmaceuticals (Zhang, Park, Kondratyuk, Pezzuto, & Sun, 2018).
Photophysical Properties : The time-resolved dissociation studies of bromonaphthalene ions, including 1-bromonaphthalene, provide important information on its photophysical properties, relevant for applications in optics and electronics (Gotkis, Naor, Laskin, Lifshitz, Faulk, & Dunbar, 1993).
Agricultural Applications
- Herbicidal Activity : The synthesis of 2-(Aryloxyacetyl)cyclohexane-1,3-diones, including derivatives of 1-Bromonaphthalen-2-yl acetate, has shown promising results as herbicidal agents. This application in agriculture demonstrates the compound's versatility (Wang et al., 2016).
Eigenschaften
IUPAC Name |
(1-bromonaphthalen-2-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9BrO2/c1-8(14)15-11-7-6-9-4-2-3-5-10(9)12(11)13/h2-7H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KANGGDZPWPJYSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=C(C2=CC=CC=C2C=C1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9BrO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Bromonaphthalen-2-yl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

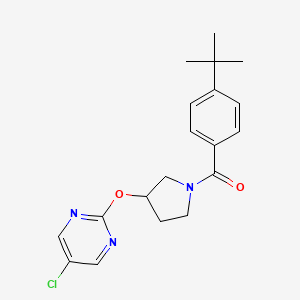
![N-(2-(4-chlorophenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2565412.png)
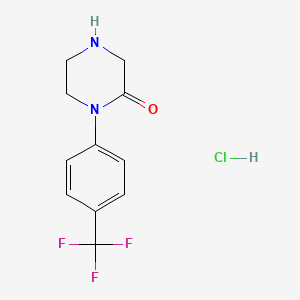
![5-(4-fluorobenzyl)-8-methyl-3-phenyl-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2565419.png)
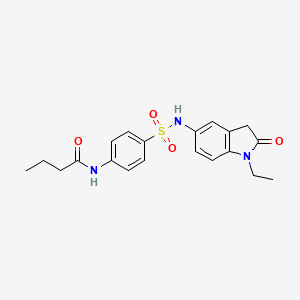
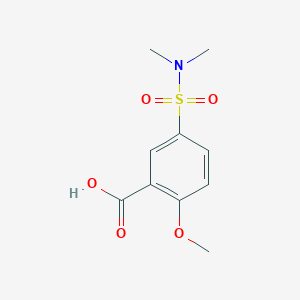
![N-(3-fluorophenyl)-2-[[3-(3-methoxyphenyl)-4-oxo-5H-pyrimido[5,4-b]indol-2-yl]sulfanyl]acetamide](/img/structure/B2565422.png)
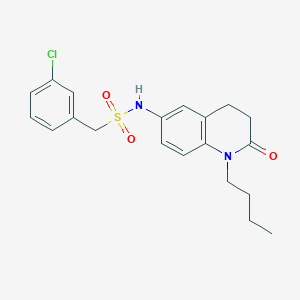
![2-[(3S)-1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]acetic acid](/img/structure/B2565426.png)
![N-(4-ethoxyphenethyl)-3-(4-(4-methylbenzyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)propanamide](/img/no-structure.png)
